molecular formula C24H20ClFN2O3S B4726535 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)-2-phenylacrylamide

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)-2-phenylacrylamide

Cat. No. B4726535
M. Wt: 470.9 g/mol
InChI Key: SNVFJHOLEBWRRO-HMMYKYKNSA-N
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Description

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)-2-phenylacrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)-2-phenylacrylamide involves its ability to bind to specific target molecules, such as proteins or enzymes, and modify their activity. This compound has been shown to inhibit the activity of various enzymes, including kinases and phosphatases, which play a crucial role in many biological processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, it has been shown to modulate the immune response, which may have implications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)-2-phenylacrylamide in lab experiments is its high specificity for target molecules. This allows for precise manipulation of biological processes and reduces the risk of off-target effects. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)-2-phenylacrylamide. One area of interest is the development of more efficient synthesis methods that can reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer research and immunology. Finally, there is a need for more in-depth studies on the safety and toxicity of this compound, which will be crucial for its eventual clinical use.
In conclusion, this compound is a synthetic compound that has significant potential in scientific research. Its high specificity for target molecules, ability to modulate biological processes, and potential applications in various fields make it an attractive tool for researchers. Further studies are needed to fully understand its mechanism of action and potential applications, as well as to address safety and toxicity concerns.

Scientific Research Applications

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)-2-phenylacrylamide has been extensively studied for its potential applications in scientific research. It has been used as a tool for studying the mechanism of action of various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.

properties

IUPAC Name

(E)-N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-(3-nitrophenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O3S/c25-22-10-5-11-23(26)21(22)16-32-13-12-27-24(29)20(18-7-2-1-3-8-18)15-17-6-4-9-19(14-17)28(30)31/h1-11,14-15H,12-13,16H2,(H,27,29)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVFJHOLEBWRRO-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCSCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCSCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)-2-phenylacrylamide
Reactant of Route 2
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)-2-phenylacrylamide
Reactant of Route 3
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N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)-2-phenylacrylamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)-2-phenylacrylamide
Reactant of Route 5
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)-2-phenylacrylamide
Reactant of Route 6
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)-2-phenylacrylamide

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